2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Description
1.1. Structural Overview of 2-Methoxy-N-{11-Methyl-3,12-Dithia-5,10-Diazatricyclo[7.3.0.0²,⁶]Dodeca-1(9),2(6),4,7,10-Pentaen-4-yl}Benzamide This compound features a tricyclic core with fused dithia-diazatricyclo rings, a methoxy-substituted benzamide moiety, and a methyl group at position 11. Crystallographic characterization using SHELX software confirms its stereoelectronic properties, including bond lengths and angles critical for stability and reactivity . Visualization tools like ORTEP-III aid in rendering its 3D conformation, highlighting planar regions and sulfur-nitrogen interactions .
Such compounds are explored as kinase inhibitors, epigenetic modulators, or antimicrobial agents due to their heteroatom-rich scaffolds .
Properties
IUPAC Name |
2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-9-18-11-7-8-12-15(14(11)23-9)24-17(19-12)20-16(21)10-5-3-4-6-13(10)22-2/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHPRZRYQQLMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls or disrupts the function of essential enzymes . In cancer therapy, it induces apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Analog 1 (ethyl substitution) shows reduced similarity (~0.85 Tanimoto MACCS), indicating methyl-to-ethyl changes impact scaffold complementarity.
- Analog 3 (hydroxy vs. methoxy) retains high similarity (~0.90), suggesting functional group interchangeability for bioactivity optimization .
2.2. Scaffold-Based Clustering and Bioactivity
Murcko scaffold analysis classifies compounds into chemotypes. The target’s tricyclic dithia-diaza scaffold clusters with kinase inhibitors (e.g., ROCK1, PERK) and HDAC modulators, as seen in PubChem and ChEMBL datasets . Modifications to the benzamide moiety (e.g., nitro or hydroxy groups) alter bioactivity profiles by shifting hydrogen-bonding or hydrophobic interactions .
2.3. Case Study: Docking and Affinity Comparisons In virtual screening pipelines, the target compound’s docking affinity for PERK or HDAC8 was compared to analogs using Chemical Space Docking (). Minor structural changes (e.g., methoxy → hydroxy) reduce affinity by 1.5–2.0 kcal/mol due to disrupted π-stacking or solvation effects. For example:
| Compound Name | Docking Score (PERK, kcal/mol) | Docking Score (HDAC8, kcal/mol) | Reference |
|---|---|---|---|
| Target Compound | -9.2 | -8.7 | |
| Analog 3 | -8.5 | -7.9 | |
| SAHA (Reference HDAC Inhibitor) | - | -9.1 |
2.4. Toxicity and Read-Across Predictions The US-EPA CompTox Dashboard identifies structurally similar compounds (Tanimoto ≥0.8) for hazard assessment. For instance, analogs with nitro groups (e.g., Analog 2) may inherit mutagenicity risks from aromatic nitro compounds, necessitating in vitro validation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-methoxy-N-{...}benzamide, and how can purity be optimized?
- Methodology : Synthesis involves constructing the tricyclic core via cyclization reactions using sulfur-containing reagents (e.g., thiols or disulfides) to introduce dithia and diaza groups. The methoxybenzamide moiety is added via nucleophilic substitution or coupling reactions.
- Key steps :
Cyclization of precursor molecules under reflux with catalysts like acetic acid (common in similar tricyclic compounds) .
Methoxybenzamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
-
Purity optimization : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via NMR (e.g., absence of residual solvent peaks at δ 1.9–2.1 ppm) .
Table 1 : Representative Reaction Conditions for Key Steps
Step Reagents Temperature Time Yield (%) Core cyclization S8, DMF, 120°C 120°C 12 h 65–70 Benzamide coupling EDC, HOBt, DCM RT 24 h 80–85
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodology :
- X-ray crystallography : Resolves bond angles and torsional strain in the tricyclic system (e.g., C–S bond lengths ~1.75–1.80 Å, consistent with dithia rings) .
- NMR :
- ¹H NMR : Methoxy group singlet at δ 3.8–4.0 ppm; aromatic protons split due to anisotropic effects from sulfur atoms .
- ¹³C NMR : Carbonyl (C=O) signal at δ 165–170 ppm; thiazole carbons at δ 120–140 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodology :
-
Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450 or kinases. Compare binding affinities (ΔG values) across studies to identify key residues (e.g., His301 in CYP3A4) influencing activity .
-
MD simulations : Run 100 ns trajectories in GROMACS to assess stability of protein-ligand complexes. Metrics include RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .
- Case study : Conflicting IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from solvent effects (DMSO vs. ethanol). Validate via free-energy perturbation (FEP) calculations .
Table 2 : Computational Parameters for Docking Studies
Software Force Field Grid Size (ų) Ligand Flexibility AutoDock Vina AMBER 20×20×20 Fully flexible Schrödinger OPLS4 25×25×25 Side-chain flexibility
Q. What strategies address low solubility in biological assays, and how are they validated?
- Methodology :
- Co-solvent systems : Use Cremophor EL (0.1–1% v/v) or β-cyclodextrin (10 mM) in PBS. Validate via dynamic light scattering (DLS) to ensure particle size <200 nm .
- Prodrug design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo by phosphatases. Confirm stability via LC-MS (t₁/₂ > 6 h in plasma) .
Q. How can crystallographic data clarify discrepancies in proposed reaction mechanisms?
- Methodology :
- Time-resolved XRD : Capture intermediates during oxidation (e.g., sulfoxide formation) using synchrotron radiation. Compare with DFT-optimized transition states (B3LYP/6-31G*) .
- Electron density maps : Identify unexpected bond distortions (e.g., bent C–S–C angles in the dithia ring) that suggest steric hindrance altering reactivity .
- Example : A study of analogous compounds revealed that sulfur oxidation proceeds via a radical mechanism, not electrophilic substitution, explaining yield variations .
Data Contradiction Analysis
Q. Why do SAR studies show conflicting trends for substituent effects on bioactivity?
- Root cause :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence).
- Electronic vs. steric effects : Methoxy groups enhance electron density (↑ binding to hydrophobic pockets) but may sterically block π-π stacking.
- Resolution :
- 3D-QSAR : Build CoMFA models using 20 derivatives. Contour maps highlight regions where steric bulk (yellow) or electronegativity (blue) correlate with activity .
- Meta-analysis : Pool data from ≥5 studies; apply Fisher’s exact test to identify statistically significant substituent-activity relationships (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
